5-(3-(Hydroxymethyl)phenyl)thiophene-2-carboxylic acid

Physicochemical profiling Drug‑likeness Regioisomer differentiation

5-(3-(Hydroxymethyl)phenyl)thiophene-2-carboxylic acid (CAS 1349715-82-7; molecular formula C₁₂H₁₀O₃S; molecular weight 234.27 g/mol) is a 5-arylthiophene-2-carboxylic acid derivative in which a 3-(hydroxymethyl)phenyl group occupies the thiophene 5‑position, while a free carboxylic acid remains at the 2‑position. Computed physicochemical descriptors include an XLogP3‑AA of 2.2, a topological polar surface area of 85.8 Ų, two hydrogen‑bond donors, and three rotatable bonds, placing it in a physicochemical space distinct from simpler 5‑substituted thiophene‑2‑carboxylic acid analogs.

Molecular Formula C12H10O3S
Molecular Weight 234.27 g/mol
Cat. No. B12078012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-(Hydroxymethyl)phenyl)thiophene-2-carboxylic acid
Molecular FormulaC12H10O3S
Molecular Weight234.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CC=C(S2)C(=O)O)CO
InChIInChI=1S/C12H10O3S/c13-7-8-2-1-3-9(6-8)10-4-5-11(16-10)12(14)15/h1-6,13H,7H2,(H,14,15)
InChIKeyUVKGBNWYXGGPER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-(Hydroxymethyl)phenyl)thiophene-2-carboxylic acid – Structural Identity, Key Physicochemical Properties, and Procurement Baseline


5-(3-(Hydroxymethyl)phenyl)thiophene-2-carboxylic acid (CAS 1349715-82-7; molecular formula C₁₂H₁₀O₃S; molecular weight 234.27 g/mol) is a 5-arylthiophene-2-carboxylic acid derivative in which a 3-(hydroxymethyl)phenyl group occupies the thiophene 5‑position, while a free carboxylic acid remains at the 2‑position [1]. Computed physicochemical descriptors include an XLogP3‑AA of 2.2, a topological polar surface area of 85.8 Ų, two hydrogen‑bond donors, and three rotatable bonds, placing it in a physicochemical space distinct from simpler 5‑substituted thiophene‑2‑carboxylic acid analogs [1]. The compound is available from specialist chemical suppliers at purities of 95 % or 98 % , though one supplier has discontinued the product, indicating a possibly constrained commercial supply .

Why Generic Substitution of 5-(3-(Hydroxymethyl)phenyl)thiophene-2-carboxylic acid with Regioisomeric or Des‑hydroxymethyl Analogs Fails for Downstream SAR and Synthetic Utility


The 5‑arylthiophene‑2‑carboxylic acid class exhibits steep structure‑activity relationships (SAR) in which both the position of the aryl substituent on the thiophene ring and the nature of the substituent on the phenyl ring profoundly alter biological potency and synthetic reactivity [1]. In the D‑amino acid oxidase (DAO) inhibitor series, 5‑substituted thiophene‑2‑carboxylic acids with small substituents achieve IC₅₀ values as low as 0.09 µM, whereas any 3‑position substitution abolishes activity [1]. The meta‑hydroxymethyl group of the title compound provides a chemically orthogonal handle (benzylic alcohol) that is absent in 5‑phenylthiophene‑2‑carboxylic acid and is geometrically distinct from the para‑hydroxymethyl isomer, thereby enabling differential downstream derivatization strategies such as selective esterification, etherification, or oxidation to the aldehyde/carboxylic acid without altering the thiophene‑2‑carboxylic acid pharmacophore [2]. Substituting the title compound with a regioisomer (e.g., 3‑(3‑(hydroxymethyl)phenyl)thiophene‑2‑carboxylic acid) or a des‑hydroxymethyl analog would therefore invalidate SAR continuity within a lead‑optimisation programme and compromise the integrity of synthetic routes dependent on the meta‑benzylic‑alcohol handle [1][2].

5-(3-(Hydroxymethyl)phenyl)thiophene-2-carboxylic acid – Quantitative Differentiation Evidence Guide for Scientific Selection and Procurement


Meta‑ vs. Para‑Hydroxymethyl Substitution Diverges TPSA, LogP, and Hydrogen‑Bonding Capacity, Altering ADME‑Relevant Physicochemical Space

The meta‑positioning of the hydroxymethyl group in the title compound (CAS 1349715‑82‑7) creates a distinct hydrogen‑bonding and polarity profile relative to its para isomer, 5‑(4‑(hydroxymethyl)phenyl)thiophene‑2‑carboxylic acid (CAS 186588‑88‑5). Although systematic experimental LogP/logD data are unavailable, the topological polar surface area (TPSA) of the meta isomer is 85.8 Ų, and the XLogP3‑AA is 2.2, reflecting the influence of the meta‑substitution on overall polarity [1]. The para isomer, by virtue of its symmetrical disposition, would be expected to exhibit a different dipole moment and potentially altered passive membrane permeability; such regioisomeric TPSA/LogP divergences have been shown in analogous phenyl‑thiophene systems to produce >2‑fold differences in Caco‑2 permeability [2]. These differences are procurement‑relevant when a project requires a specific hydrogen‑bond donor/acceptor topology for a target binding site.

Physicochemical profiling Drug‑likeness Regioisomer differentiation

Purity Specification Variability: 98 % (Leyan) vs. 95 % (AKSci) Commercial Batches Dictate Fitness for Use in Different Synthesis Stages

Two independent suppliers provide the title compound at different minimum purity specifications: 95 % (AKSci, Catalog No. 7953DM) and 98 % (Leyan, Product No. 1801580) . The 3‑percentage‑point difference is consequential for synthetic applications: the 98 % grade is suitable for late‑stage functionalisation where impurities could propagate into final compounds and confound biological assay interpretation, whereas the 95 % grade may be adequate for early‑stage intermediate formation where a subsequent purification step is planned. A third supplier (CymitQuimica) has discontinued the product, signalling potential future supply risk .

Chemical purity Procurement specification Synthetic intermediate

Meta‑Hydroxymethyl as an Orthogonal Synthetic Handle: Differential Oxidation Selectivity Compared with Para Isomer and Des‑Hydroxymethyl Analog

The benzylic alcohol of the title compound can be selectively oxidised to the corresponding aldehyde or carboxylic acid without affecting the thiophene‑2‑carboxylic acid, enabling divergent synthesis of 5‑(3‑formylphenyl)‑ or 5‑(3‑carboxyphenyl)‑thiophene‑2‑carboxylic acid libraries [1]. In contrast, 5‑phenylthiophene‑2‑carboxylic acid (CAS 82437‑62‑5) lacks this handle entirely, and the para isomer (CAS 186588‑88‑5) presents the hydroxymethyl group at a position that yields a topologically distinct set of derivatives [2]. While quantitative yield data for the title compound are not available from non‑excluded primary sources, the meta‑benzylic‑alcohol motif is well‑precedented to undergo pyridinium chlorochromate (PCC) or TEMPO‑mediated oxidation with typical yields of 60–90 % in analogous thiophene‑phenyl systems [2].

Synthetic chemistry Building block Benzylic alcohol oxidation

Class‑Level SAR Inference: 5‑Aryl‑Thiophene‑2‑Carboxylic Acids with Bulky Substituents Show Divergent DAO Inhibitory Potency Relative to Small‑Substituent Analogs

The D‑amino acid oxidase (DAO) inhibitor SAR reported by Terry‑Lorenzo et al. (2018) demonstrates that 5‑substituted thiophene‑2‑carboxylic acids with small substituents (F, Cl, Br) achieve IC₅₀ values of 0.09–1.4 µM, whereas progressively larger substituents (5‑CF₃: 21 µM; 5‑formyl: >100 µM) markedly reduce or abolish potency [1]. The title compound bears a bulky 3‑(hydroxymethyl)phenyl substituent, placing it in the large‑substituent class. While the title compound has not been directly tested in this assay, the SAR trend predicts that it would exhibit substantially weaker DAO inhibition than 5‑chloro or 5‑fluoro analogs. This class‑level inference can be exploited positively: the compound is expected to be DAO‑sparing, making it a candidate for applications where DAO inhibition is an undesired off‑target liability [1].

D‑Amino acid oxidase Structure‑activity relationship DAO inhibition

Commercial Supply Continuity Risk: Product Discontinuation by One Vendor Creates a Differentiated Procurement Landscape

CymitQuimica (Ref. 3D‑ZDC71582) has discontinued the title compound . Meanwhile, Leyan offers the compound at 98 % purity and AKSci at 95 % , representing a two‑supplier market. In contrast, 5‑(4‑(hydroxymethyl)phenyl)thiophene‑2‑carboxylic acid (CAS 186588‑88‑5) is listed by Parchem and other distributors without confirmed discontinuations from non‑excluded sources. The limited supplier base for the meta isomer introduces a supply‑chain risk that must be factored into procurement planning.

Supply chain Procurement risk Commercial availability

5-(3-(Hydroxymethyl)phenyl)thiophene-2-carboxylic acid – Evidence‑Linked Research and Industrial Application Scenarios


Medicinal Chemistry Building Block for NMDA‑Related CNS Target Libraries Bearing a Thiophene‑2‑Carboxylic Acid Pharmacophore

The thiophene‑2‑carboxylic acid scaffold is a recognised pharmacophore for NMDA‑related targets via its DAO‑inhibitory activity [1]. The title compound provides this pharmacophore pre‑installed, with the meta‑hydroxymethyl group offering a synthetic handle for late‑stage diversification (e.g., esterification, carbamoylation, or Mitsunobu coupling) to generate focused CNS‑oriented libraries. Because the bulky 5‑aryl substituent is predicted, based on class‑level SAR, to minimise DAO inhibitory potency [1], the compound is suited for projects that require the thiophene‑2‑carboxylic acid motif for target binding without the confounding DAO‑related off‑target activity characteristic of small‑substituent analogs. The 98 % purity grade from Leyan ensures that library compounds meet the purity thresholds required for high‑throughput biological screening.

Divergent Synthesis of 5‑(3‑Substituted‑Phenyl)Thiophene‑2‑Carboxylic Acid Libraries via Selective Benzylic Alcohol Oxidation or Derivatisation

The orthogonal benzylic‑alcohol functionality at the meta position allows the title compound to serve as a single‑precursor entry point to at least three structurally distinct derivative series: (i) the native alcohol, (ii) the corresponding 3‑formylphenyl analog via mild oxidation (PCC or TEMPO), and (iii) the 3‑carboxyphenyl analog via stronger oxidation (Jones or KMnO₄) [2]. This divergent strategy reduces the number of building blocks that must be procured and validated for a SAR campaign, offering superior synthetic economy compared with purchasing the aldehyde and acid analogs separately. The meta regiochemistry ensures that all derivatives maintain a consistent spatial relationship between the thiophene‑2‑carboxylic acid and the phenyl substituent, which is essential for SAR continuity [2].

Probing the Role of Hydrogen‑Bond Donor Topology in PTP1B or DAO Active Sites

Crystal structures of PTP1B and DAO in complex with 5‑arylthiophene‑2‑carboxylic acid inhibitors reveal that the precise positioning of hydrogen‑bond donors on the aryl ring influences binding interactions [1]. The meta‑hydroxymethyl group of the title compound presents the H‑bond donor at a vector distinct from the para isomer, enabling researchers to test the hypothesis that meta‑oriented H‑bond donation yields a different binding mode or affinity. Although the bulky substituent is expected to reduce DAO potency based on class‑level SAR [1], it may favourably interact with auxiliary pockets in other targets (e.g., PTP1B), making the compound a useful probe for exploring hydrogen‑bond topology–activity relationships across the arylthiophene carboxylic acid target space.

Supply‑Chain‑Aware Procurement for Multi‑Step Synthesis Campaigns Requiring Long‑Term Building‑Block Availability

With one supplier having discontinued the product and only two active commercial sources , procurement teams must adopt a proactive supply‑chain strategy. The Leyan 98 % grade is recommended for final‑step or late‑stage applications where impurity carry‑over would compromise biological readouts, while the AKSci 95 % grade may be acceptable for early‑stage intermediate synthesis where a subsequent purification is inherent. Given the constrained supplier base, a dual‑source qualification process and a minimum 3‑month forward inventory are advisable to mitigate the risk of single‑source dependency. The discontinued CymitQuimica product underscores the importance of early engagement with remaining suppliers to secure allocation for long‑running programs.

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